molecular formula C14H15BrN4O B8373446 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide

1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide

Cat. No.: B8373446
M. Wt: 335.20 g/mol
InChI Key: MLHRDHSEOVJNIP-UHFFFAOYSA-N
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Description

1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide is a compound that features a piperidine ring attached to a phthalazine moiety with a bromine atom at the 6-position.

Preparation Methods

The synthesis of 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide typically involves the following steps:

Chemical Reactions Analysis

1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in certain bacterial strains, leading to the inhibition of DNA replication and bacterial growth. This interaction is mediated through the binding of the compound to the active site of the enzyme, disrupting its function .

Comparison with Similar Compounds

1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15BrN4O

Molecular Weight

335.20 g/mol

IUPAC Name

1-(6-bromophthalazin-1-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H15BrN4O/c15-11-1-2-12-10(7-11)8-17-18-14(12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20)

InChI Key

MLHRDHSEOVJNIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C3C=CC(=CC3=CN=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the isonipecotamide (71 mg, 554 μmol), 6-bromo-1-chlorophthalazine (Example 1, 90 mg, 370 μmol) and potassium carbonate (51 mg, 370 μmol) in 5 mL acetonitrile was added to a glass microwave reaction vessel. The reaction mixture was stirred and heated in a Smith Synthesizes microwave reactor (Personal Chemistry, Inc., Upssala, Sweden) at 190° C. for about 20 min. at which the starting material was consumed, by TLC, to form product (M+1=335, 337). The mixture was concentrated and purified by column, eluting with a gradient of 2% 2M ammonia in MeOH/DCM to 10% 2M ammonia in MeOH/DCM to give 1-(6-bromophthalazin-1-yl)piperidine-4-carboxamide (0.115g) as a pale yellow solid. Found MS (ES+): 335, 337(M+H)+.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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